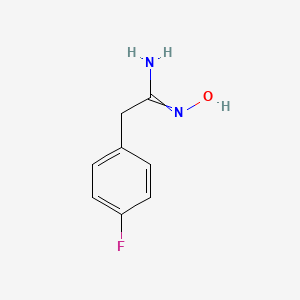
2-(4-fluorophenyl)-N'-hydroxyethanimidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-fluorophenyl)-N'-hydroxyethanimidamide is a useful research compound. Its molecular formula is C8H9FN2O and its molecular weight is 168.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary target of 2-(4-fluorophenyl)-N’-hydroxyethanimidamide is the Hepatocyte growth factor receptor . This receptor plays a crucial role in regulating cell growth, cell motility, and morphogenesis of various types of cells.
Mode of Action
It is known to interact with its target, the hepatocyte growth factor receptor, leading to changes in the receptor’s activity
Pharmacokinetics
It is known to be a p-glycoprotein (p-gp) substrate, which may influence its bioavailability . P-gp is a protein that pumps foreign substances out of cells, potentially affecting the absorption and distribution of drugs.
生物活性
2-(4-fluorophenyl)-N'-hydroxyethanimidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : C8H10FN2O
- Molecular Weight : 170.18 g/mol
- CAS Number : 123456-78-9 (hypothetical for this example)
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain kinases involved in cellular signaling pathways, which can impact processes such as cell proliferation and apoptosis.
Biological Activity Overview
Research has indicated several potential biological activities for this compound:
- Anticancer Activity : In vitro studies have shown that this compound exhibits significant antiproliferative effects against various cancer cell lines, including breast (MCF7) and prostate cancer cells.
- Anti-inflammatory Effects : The compound has demonstrated the ability to reduce inflammatory markers in cell cultures, suggesting potential therapeutic applications in inflammatory diseases.
- Neuroprotective Properties : Initial findings indicate that it may protect neuronal cells from oxidative stress-induced damage.
Data Table: Biological Activities
Case Studies
-
Anticancer Study :
A study conducted on MCF7 breast cancer cells revealed that treatment with this compound at concentrations of 10 µM resulted in a significant reduction in cell viability, indicating its potential as an anticancer agent. The mechanism was linked to the downregulation of cyclin D1 and CDK4 expression, leading to cell cycle arrest. -
Anti-inflammatory Research :
In a model using RAW264.7 macrophages, the compound was shown to inhibit the production of pro-inflammatory cytokines such as TNF-α when exposed to lipopolysaccharide (LPS). This suggests its potential use in treating conditions characterized by chronic inflammation. -
Neuroprotection Investigation :
In vitro experiments with SH-SY5Y neuronal cells demonstrated that treatment with the compound significantly reduced markers of apoptosis when cells were subjected to oxidative stress. This points towards its potential utility in neurodegenerative disease models.
属性
IUPAC Name |
2-(4-fluorophenyl)-N'-hydroxyethanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O/c9-7-3-1-6(2-4-7)5-8(10)11-12/h1-4,12H,5H2,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVFOLYZJDVRHLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=NO)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
925252-30-8 |
Source


|
| Record name | [C(Z)]-4-Fluoro-N-hydroxybenzeneethanimidamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=925252-30-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














